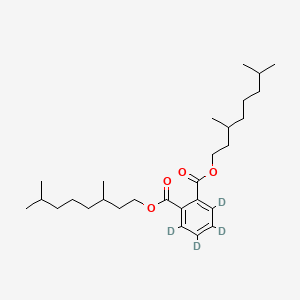
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is the deuterium labeled Phthalic acid bis(3,7-dimethyloctyl) ester . It is used predominantly as a plasticizer for polyvinyl chloride (PVC) articles in the production of hoses, shoe soles, wire and cable, soft vinyl toys, and flooring .
Synthesis Analysis
The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of this compound is C28H42D4O4 . The molecular weight is 450.69 .Applications De Recherche Scientifique
Environmental Occurrence and Analysis
- Occurrence in Source Waters : A nationwide survey in China showed the ubiquitous presence of phthalic acid esters (PAEs) in source waters. DBP and DEHP were the most frequently detected with high concentrations (Liu et al., 2014).
- Environmental Risk in Wastewaters and Groundwater : Phthalates in municipal wastewaters and landfill leachates represent a significant environmental risk, with DEHP and DBP posing the highest risk (Kotowska et al., 2020).
- Analysis in Baby Food : A method was developed to determine phthalic acid esters in baby foods, emphasizing their ubiquity in various consumer products (Socas-Rodríguez et al., 2018).
Health and Safety Concerns
- Exposure from Bottled Water : Study on bottled water revealed that phthalate levels were higher in PET bottles compared to glass, but these levels were not significant enough to pose health risks (Montuori et al., 2008).
- Toxicity in Indoor Dust : Analysis of indoor dust samples indicated high concentrations of PAEs, suggesting potential long-term health effects due to indoor exposure (Orecchio et al., 2013).
Treatment and Removal Techniques
- Wastewater Treatment Methods : Constructed wetlands showed effectiveness in removing phthalates from domestic sewage, highlighting the potential of natural treatment methods (Xiaoyan et al., 2015).
- Advanced Analytical Techniques : Advanced techniques like high-performance liquid chromatography and mass spectrometry have been developed for the extraction and determination of phthalates in various samples, showcasing the progress in analytical methods (Notardonato et al., 2019).
Mécanisme D'action
- The primary target of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is not explicitly mentioned in the available literature. However, it is essential to note that this compound is a deuterium-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester, which is a diester derivative of Phthalic Acid .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
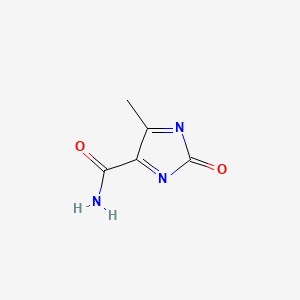
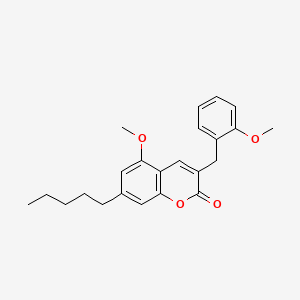

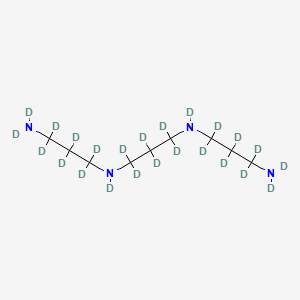
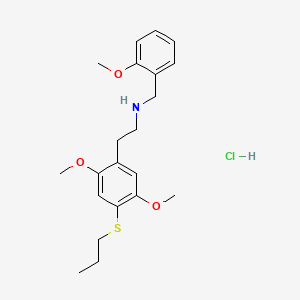
![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)
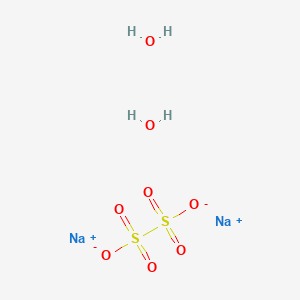
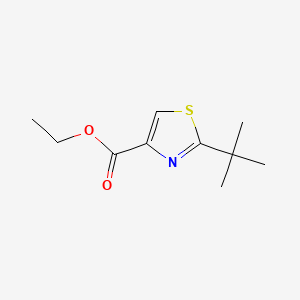
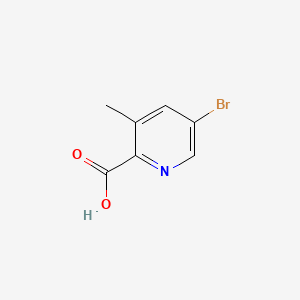
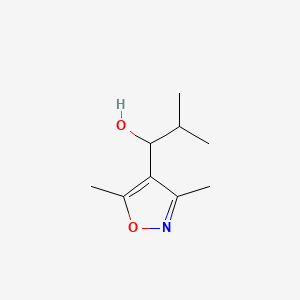
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
